19-Maed

Description

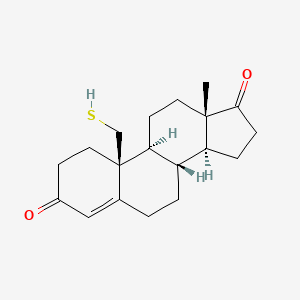

Structure

3D Structure

Propriétés

Numéro CAS |

90212-02-5 |

|---|---|

Formule moléculaire |

C19H26O2S |

Poids moléculaire |

318.5 g/mol |

Nom IUPAC |

(8S,9S,10S,13S,14S)-13-methyl-10-(sulfanylmethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2S/c1-18-8-7-16-14(15(18)4-5-17(18)21)3-2-12-10-13(20)6-9-19(12,16)11-22/h10,14-16,22H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 |

Clé InChI |

KNNWZTLIWIMQIQ-BGJMDTOESA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CS |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CS |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CS |

Synonymes |

19-MAED 19-mercaptoandrost-4-ene-3,17-dione |

Origine du produit |

United States |

Synthetic Methodologies for 19 Mercaptoandrost 4 Ene 3,17 Dione

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 19-mercaptoandrost-4-ene-3,17-dione (1) suggests that the primary disconnection involves the carbon-sulfur bond. This leads back to a C-19 functionalized androstenedione (B190577) derivative that can act as an electrophile, and a sulfur nucleophile. A logical precursor would be a C-19 alcohol, specifically 19-hydroxyandrost-4-ene-3,17-dione (B195087) (2), which can be further disconnected to the readily available starting material, androst-4-ene-3,17-dione (3).

The key strategic disconnections are:

C-S bond disconnection: The mercapto group can be installed via nucleophilic substitution. This requires the activation of a C-19 hydroxyl group into a good leaving group.

C-O bond disconnection: The 19-hydroxyl group can be introduced through the functionalization of the C-19 methyl group of a suitable androstenedione precursor.

This retrosynthetic approach simplifies the complex target molecule into more manageable and synthetically accessible precursors.

Precursor Identification and Sourcing

The primary precursor identified through retrosynthesis is 19-hydroxyandrost-4-ene-3,17-dione (2). This compound is a known metabolite of androstenedione and its synthesis has been reported in the scientific literature. One synthetic approach to this intermediate involves the use of 19-(tert-butyldimethylsilyloxy)androst-5-en-17-one or 4β-acetoxyandrost-5-en-17-one as starting materials, proceeding through a key 5α-bromo-4β-hydroxy-6β,19-epoxyandrostan-17-one intermediate. nih.gov

| Precursor Compound | Chemical Structure | Sourcing/Synthesis |

| 19-Hydroxyandrost-4-ene-3,17-dione (2) | C19H26O3 | Synthesized from androstenedione derivatives. nih.gov |

| Androst-4-ene-3,17-dione (3) | C19H26O2 | Commercially available. |

Multi-Step Synthetic Route Development

The forward synthesis from androst-4-ene-3,17-dione (3) to 19-mercaptoandrost-4-ene-3,17-dione (1) involves a multi-step sequence designed to introduce the mercapto functionality at the C-19 position with high selectivity and in good yield.

The introduction of the C-19 mercapto group is achieved through a two-step process starting from the key intermediate, 19-hydroxyandrost-4-ene-3,17-dione (2).

Activation of the C-19 Hydroxyl Group: The primary hydroxyl group at C-19 is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive species. This can be achieved by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. For example, reaction of 19-hydroxyandrost-4-ene-3,17-dione with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding 19-tosyloxy derivative.

Nucleophilic Substitution with a Sulfur Nucleophile: The resulting 19-tosyloxyandrost-4-ene-3,17-dione is then subjected to a nucleophilic substitution reaction with a sulfur-containing nucleophile. A common and effective choice is potassium thioacetate (B1230152) (KSAc). The thioacetate anion acts as a soft nucleophile, readily displacing the tosylate leaving group in an SN2 reaction to form 19-acetylthioandrost-4-ene-3,17-dione.

Deprotection to the Free Thiol: The final step is the hydrolysis of the thioacetate group to unveil the desired mercapto functionality. This is typically accomplished under basic conditions, for example, by treatment with sodium hydroxide (B78521) in methanol (B129727), followed by an acidic workup to protonate the thiolate and yield 19-mercaptoandrost-4-ene-3,17-dione.

The stereochemistry of the androstane (B1237026) core is well-defined and is not expected to be altered during this synthetic sequence, as the reactions are performed at the exocyclic C-19 position. The regioselectivity of the initial C-19 hydroxylation is a critical step and is determined by the specific synthetic method employed to obtain the 19-hydroxy precursor. The subsequent functionalization of the C-19 hydroxyl group is inherently regioselective due to the unique reactivity of this position. The SN2 reaction with potassium thioacetate proceeds with inversion of configuration at the C-19 carbon, although this is not a stereocenter.

| Reaction Step | Reagents and Conditions | Key Optimization Parameters |

| Tosylation of 19-hydroxyandrost-4-ene-3,17-dione | p-Toluenesulfonyl chloride, pyridine, 0°C to room temperature | Temperature control to prevent side reactions, stoichiometry of reagents. |

| Nucleophilic Substitution | Potassium thioacetate, DMF, heat | Choice of solvent, reaction temperature, and reaction time. |

| Thioacetate Hydrolysis | NaOH, methanol, then HCl | Concentration of base, reaction time, and careful pH adjustment during workup. |

Careful monitoring of each reaction by techniques such as thin-layer chromatography (TLC) and purification of intermediates by column chromatography are essential for obtaining the final product in high purity.

Alternative Synthetic Pathways

While the pathway proceeding through a 19-hydroxy intermediate is the most logical and well-precedented, other synthetic strategies could potentially be explored.

Radical-based C-H Functionalization: Advances in C-H activation chemistry offer a more direct approach. A radical-based process could potentially introduce a sulfur-containing functional group directly at the C-19 position of androst-4-ene-3,17-dione. nih.gov This might involve the use of a radical initiator and a sulfur-donating reagent. However, achieving high regioselectivity at the unactivated C-19 methyl group in the presence of other reactive sites on the steroid nucleus would be a significant challenge.

Photochemical Methods: Photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.gov A photochemical approach could involve the generation of a radical at the C-19 position, which could then be trapped by a suitable sulfur-containing species. This method could potentially offer milder reaction conditions compared to traditional methods.

These alternative pathways are currently more theoretical in nature for this specific target molecule and would require significant research and development to be made viable.

Scale-Up Methodologies for Laboratory Research Quantities

Scaling a synthetic route from discovery (milligram) to laboratory research (multi-gram) quantities necessitates a shift in procedural focus. While the underlying chemistry remains the same, considerations regarding reaction vessel size, heat transfer, reagent addition rates, work-up volumes, and purification methods become paramount. The following sections outline the scale-up methodologies for a proposed three-step synthesis of 19-Mercaptoandrost-4-ene-3,17-dione.

The proposed pathway begins with the functionalization of Androst-4-ene-3,17-dione to introduce a hydroxyl group at the C-19 position, followed by conversion to a thioacetate intermediate, and finally, hydrolysis to yield the target thiol.

The initial step involves the selective oxidation of the C-19 angular methyl group of Androst-4-ene-3,17-dione. This transformation is challenging due to the unreactive nature of the methyl group. A common strategy involves a remote functionalization, for instance, via a lead tetraacetate/iodine-mediated reaction to form a 6β,19-oxido bridge, followed by reductive cleavage to yield the 19-hydroxy steroid.

For laboratory scale-up (e.g., 10-50 g), a sufficiently large three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser is required. The choice of solvent, typically a non-polar solvent like cyclohexane (B81311), must be sufficient to ensure effective stirring of the steroid slurry. The reagents, lead tetraacetate and iodine, should be added in portions to control the reaction rate and any potential exotherms. Upon completion, the work-up involves filtering off insoluble lead salts and washing the organic phase extensively. Purification at this scale often prioritizes crystallization over column chromatography to improve efficiency and yield.

Table 1: Scale-Up Parameters for Synthesis of 19-Hydroxyandrost-4-ene-3,17-dione

| Reactant/Reagent | Molecular Weight | Equivalents | Quantity | Solvent/Volume | Reaction Conditions | Typical Yield |

|---|---|---|---|---|---|---|

| Androst-4-ene-3,17-dione | 286.41 g/mol | 1.0 | 28.6 g | Cyclohexane / 1 L | Reflux, 4-6 hours | 55-65% (after crystallization) |

| Lead (IV) Acetate | 443.38 g/mol | 2.5 | 110.8 g | |||

| Iodine | 253.81 g/mol | 1.2 | 30.5 g |

The conversion of the primary 19-hydroxyl group to the 19-mercapto group can be efficiently achieved in two stages, starting with the formation of a thioacetate ester. The Mitsunobu reaction is a well-established method for converting alcohols to various functional groups, including thioesters, with inversion of configuration. google.com This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by thioacetic acid. wikipedia.orgmissouri.edunih.gov

On a multi-gram scale, the Mitsunobu reaction presents challenges. The reaction is often exothermic, necessitating slow, portion-wise or dropwise addition of the DEAD reagent at a reduced temperature (e.g., 0 °C) to maintain control. The stoichiometry must be carefully managed, as excess reagents can complicate purification. A significant challenge in scaling the Mitsunobu reaction is the removal of by-products: triphenylphosphine oxide (TPPO) and diethyl hydrazodicarboxylate. While TPPO can sometimes be crystallized from non-polar solvents, residual amounts often require column chromatography for complete removal. To facilitate purification, a larger volume of silica (B1680970) gel relative to the crude product mass is typically required.

Table 2: Scale-Up Parameters for Mitsunobu Thioacetylation

| Reactant/Reagent | Molecular Weight | Equivalents | Quantity | Solvent/Volume | Reaction Conditions | Typical Yield |

|---|---|---|---|---|---|---|

| 19-Hydroxyandrost-4-ene-3,17-dione | 302.41 g/mol | 1.0 | 15.1 g | Anhydrous THF / 500 mL | 0 °C to RT, 12-18 hours | 70-85% (after chromatography) |

| Triphenylphosphine (PPh₃) | 262.29 g/mol | 1.5 | 19.7 g | |||

| Thioacetic Acid | 76.12 g/mol | 1.5 | 5.7 mL | |||

| Diethyl Azodicarboxylate (DEAD) | 174.15 g/mol | 1.5 | 13.1 mL |

The final step is the hydrolysis of the thioacetate ester to yield the target thiol, 19-Maed. This is typically accomplished under basic conditions, for example, using sodium methoxide (B1231860) in methanol or potassium carbonate in a methanol/water mixture. Thiols are susceptible to oxidation to disulfides, especially under basic conditions in the presence of air. Therefore, for a successful scale-up, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

The reaction is generally clean and proceeds to completion at room temperature. Monitoring by thin-layer chromatography (TLC) is essential to determine the endpoint. The work-up involves neutralizing the base with a mild acid (e.g., ammonium (B1175870) chloride solution) and extracting the product into an organic solvent. The organic extracts should be washed with deoxygenated water and brine. After drying and solvent removal, the crude product can often be purified by crystallization from a suitable solvent system. Given the sensitivity of the thiol, storage of the final compound should also be under an inert atmosphere at low temperatures.

Table 3: Scale-Up Parameters for Thioacetate Hydrolysis

| Reactant/Reagent | Molecular Weight | Equivalents | Quantity | Solvent/Volume | Reaction Conditions | Typical Yield |

|---|---|---|---|---|---|---|

| 19-Thioacetylandrost-4-ene-3,17-dione | 360.51 g/mol | 1.0 | 12.0 g | Methanol (deoxygenated) / 250 mL | RT, 1-2 hours (under N₂) | 85-95% (after crystallization) |

| Potassium Carbonate | 138.21 g/mol | 3.0 | 13.8 g |

Advanced Structural Elucidation and Conformational Analysis of 19 Mercaptoandrost 4 Ene 3,17 Dione

Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the comprehensive structural elucidation of complex organic molecules like steroids. These methods provide detailed insights into the molecular framework, functional groups, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance Spectroscopy (NMR): ¹H, ¹³C, 2D NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in organic chemistry for determining molecular structure. ¹H NMR provides information about the number, chemical environment, and coupling interactions of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton and the hybridization state of carbon atoms organicchemistrydata.orgmsu.edu. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing direct and long-range correlations between protons and carbons, thereby confirming connectivity and aiding in the assignment of complex spectra nih.gov.

For 19-Mercaptoandrost-4-ene-3,17-dione, if NMR data were available, ¹H NMR would show characteristic signals for the vinylic proton at C-4, the protons adjacent to the carbonyl groups at C-3 and C-17, and particularly the protons of the C-19 mercapto group (-CH₂SH). The chemical shifts and coupling patterns would provide information about the steroid backbone and the influence of the thiol substituent. ¹³C NMR would reveal the distinct carbon signals for the carbonyl carbons, the olefinic carbons, and the carbons of the steroid rings, including the C-19 carbon bearing the mercapto group. 2D NMR experiments would then confirm the intricate connectivity within the polycyclic steroid system.

Note on Data Availability: Detailed ¹H, ¹³C, and 2D NMR spectroscopic data, including specific chemical shifts and coupling constants, for 19-Mercaptoandrost-4-ene-3,17-dione are not widely reported in readily accessible scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular weight of a compound, providing its elemental composition. This precision is critical for confirming the molecular formula of newly synthesized or isolated compounds. For 19-Mercaptoandrost-4-ene-3,17-dione, HRMS would yield a precise mass-to-charge ratio (m/z) for its molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be matched against the theoretical exact mass calculated from its molecular formula (C₁₉H₂₆OS). This technique also provides fragmentation patterns that can offer clues about the compound's structural features. The theoretical molecular weight of 19-Maed is 314.46 g/mol ontosight.ai.

Note on Data Availability: Specific HRMS data for 19-Mercaptoandrost-4-ene-3,17-dione, including its exact mass measurements and fragmentation patterns, are not widely reported in readily accessible scientific literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of atomic bonds. For 19-Mercaptoandrost-4-ene-3,17-dione, IR spectroscopy would be expected to show characteristic absorption bands for the ketone carbonyl groups (C=O) at approximately 1700-1720 cm⁻¹ for the saturated ketone and potentially slightly lower for the α,β-unsaturated ketone. A distinctive feature would be the S-H stretching vibration, typically appearing as a weak band around 2550-2600 cm⁻¹. The C=C stretching vibration of the Δ⁴ double bond would also be observable.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about conjugated systems. The α,β-unsaturated ketone moiety (C=C-C=O) in the A-ring of 19-Mercaptoandrost-4-ene-3,17-dione would typically exhibit a characteristic absorption maximum (λmax) in the UV region, usually around 240-250 nm, similar to other Δ⁴-3-ketosteroids caymanchem.comchemicalbook.com. This absorption arises from the π→π* electronic transition of the conjugated system.

Note on Data Availability: Specific IR and UV-Vis spectroscopic data, including characteristic absorption frequencies and λmax values, for 19-Mercaptoandrost-4-ene-3,17-dione are not widely reported in readily accessible scientific literature.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional (3D) structure of crystalline compounds in the solid state, including bond lengths, bond angles, and absolute stereochemistry soton.ac.ukanr.fr. If 19-Mercaptoandrost-4-ene-3,17-dione can be obtained in crystalline form suitable for single-crystal X-ray diffraction, this technique would provide an unambiguous determination of its molecular structure, including the exact position and orientation of the mercapto group and the conformation of the steroid rings. This data is invaluable for understanding the compound's inherent structural properties and for validating findings from other spectroscopic techniques.

Note on Data Availability: While X-ray crystallography is a powerful tool for steroid structural elucidation, specific crystallographic data for 19-Mercaptoandrost-4-ene-3,17-dione are not widely reported in readily accessible scientific literature.

Conformational Analysis and Stereochemistry

Preferred Conformations in Solution and Solid State

Note on Data Availability: Specific detailed research findings on the preferred conformations and stereochemistry of 19-Mercaptoandrost-4-ene-3,17-dione in either solution or solid state are not widely reported in readily accessible scientific literature.

Dynamic Conformational Exchange Studies

Specific research findings pertaining to the dynamic conformational exchange studies of 19-Mercaptoandrost-4-ene-3,17-dione are not explicitly detailed in the available literature. While molecular dynamics simulations are a common tool in computational chemistry for understanding molecular flexibility, no direct studies focusing on the conformational dynamics of this particular mercaptoandrostenedione derivative were identified.

Tautomerism and Isomerism of the Mercapto Group

The mercapto group (-SH) at the 19th position of 19-Mercaptoandrost-4-ene-3,17-dione is a key functional group. The literature emphasizes that a "free thiol group" is essential for its suicide inhibitory activity against human placental aromatase. nih.govnih.gov This highlights that the thiol form (R-SH) is the chemically relevant and active species.

Given the structural context of the mercapto group at C19, which is a primary thiol attached to a methyl group (originally C19 of the steroid skeleton), it is generally less prone to certain types of tautomerism, such as thiol-thione tautomerism, which typically involves an adjacent carbonyl group capable of enolizing with the thiol. The primary mercapto group on a saturated carbon at C19 does not readily participate in such dynamic tautomeric equilibria under typical physiological or experimental conditions, thus remaining predominantly in its thiol form. Other forms of isomerism, beyond potential rotational isomers around the C-S bond, are not indicated for the mercapto group itself.

Stability and Degradation Pathways in Chemical Systems

19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) exhibits limited pharmaceutical stability. nih.govbiorxiv.org This instability is primarily attributed to the presence of its free thiol (-SH) group. nih.govbiorxiv.org Thiols are known to be susceptible to oxidation, particularly in the presence of oxygen or oxidizing agents, leading to the formation of disulfides (R-S-S-R).

This degradation pathway is implicitly supported by the development of more stable dithio-derivatives, such as 19-(ethyldithio)androst-4-ene-3,17-dione (B1662730) (ORG 30958). nih.govbiorxiv.org These dithio-derivatives are designed as prodrugs, meaning they are considered to be converted in vivo to the active 19-mercaptoandrost-4-ene-3,17-dione through the cleavage of the disulfide bond. nih.govbiorxiv.org This indicates that oxidation to a disulfide is a significant degradation pathway for the free thiol, and conversely, reduction of the disulfide is an activation pathway for its prodrugs. The presence of a free thiol group is crucial for its inhibitory activity, further underscoring the reactivity and potential for degradation of the mercapto functionality. nih.govnih.gov

Molecular Interactions of 19 Mercaptoandrost 4 Ene 3,17 Dione

Protein-Ligand Interaction Studies (In Vitro and In Silico)

Protein-ligand interactions are fundamental to the biological activity of small molecules like 19-Mercaptoandrost-4-ene-3,17-dione. These interactions dictate binding affinity, specificity, and the resulting biochemical or physiological effects.

Binding Kinetics and Thermodynamics with Steroid-Modifying Enzymes

19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) has been identified as a potent competitive and irreversible inhibitor of aromatase (CYP19A1), a crucial enzyme in estrogen biosynthesis chem960.com. Studies utilizing human placental microsomes have demonstrated that ORG 30365 is significantly more active in vitro compared to other known aromatase inhibitors, exhibiting approximately 16 times greater activity than 4-hydroxy-androst-4-ene-3,17-dione (4OH-AD) and about 8 times greater activity than 1-methyl-1,4-androstadiene-3,17-dione (SH 489) chem960.com.

Further investigations into the kinetic parameters of thiol-containing androgens, including 19-mercaptoandrost-4-ene-3,17-dione, revealed their ability to suicide inhibit aromatase in human placental microsomes wikipedia.org. Both 17 beta-hydroxy-10 beta-mercaptoestr-4-en-3-one and 19-mercaptoandrost-4-ene-3,17-dione demonstrated time-dependent, pseudo-first-order rates of inactivation of aromatase wikipedia.org. The reported Ki values for these compounds were 106 nM and 34 nM, with kcat values of 3.2 x 10-3 s-1 and 1.2 x 10-3 s-1, respectively wikipedia.org. Among the tested thiol androgens, 19-mercaptoandrost-4-ene-3,17-dione (19-SHA) was noted as the "best all-around inhibitor" wikipedia.org. Unlike some other compounds in the series, 19-SHA did not exhibit normal type I P-450 difference spectra with partially purified/solubilized human placental aromatase, suggesting unique binding characteristics wikipedia.org.

The potency of 19-Mercaptoandrost-4-ene-3,17-dione as an aromatase inhibitor has made it a subject of interest, although its limited pharmaceutical stability due to the free thiol group has led to the development of more stable dithio-derivatives, such as ORG 30958, which are believed to convert to ORG 30365 intracellularly to exert their inhibitory effects chem960.comctdbase.org.

Table 1: Comparative In Vitro Aromatase Inhibitory Activity

| Compound | Relative Activity (vs. 4OH-AD) | Relative Activity (vs. SH 489) | Inhibition Type | Enzyme Source |

| 19-Mercaptoandrost-4-ene-3,17-dione | ~16x more active chem960.com | ~8x more active chem960.com | Competitive & Irreversible chem960.com | Human placental microsomes chem960.com |

| 4-Hydroxy-androst-4-ene-3,17-dione | 1x | - | Irreversible ctdbase.org | Human placental microsomes chem960.com |

| 1-Methyl-1,4-androstadiene-3,17-dione | - | 1x | - | Human placental microsomes chem960.com |

Table 2: Kinetic Parameters for Aromatase Inactivation by Thiol Androgens

| Compound | Ki (nM) | kcat (s-1) |

| 17 beta-hydroxy-10 beta-mercaptoestr-4-en-3-one | 106 wikipedia.org | 3.2 x 10-3 wikipedia.org |

| 19-Mercaptoandrost-4-ene-3,17-dione | 34 wikipedia.org | 1.2 x 10-3 wikipedia.org |

Interactions with Nuclear Receptor Ligand Binding Domains

Nuclear receptors are a class of ligand-inducible transcription factors that play critical roles in regulating gene expression in response to various small hydrophobic molecules, including steroids chem960.comnih.govwikipedia.org. These receptors typically possess a highly conserved ligand-binding domain (LBD) responsible for ligand recognition and subsequent conformational changes that modulate interactions with coregulatory proteins nih.gov. While the structural similarity of 19-Mercaptoandrost-4-ene-3,17-dione to endogenous steroid hormones suggests a potential for interaction with nuclear receptors, specific detailed studies on the binding of 19-Mercaptoandrost-4-ene-3,17-dione to nuclear receptor ligand binding domains are not widely reported in the available scientific literature. General mechanisms of nuclear receptor ligand binding involve conformational changes within the LBD that trigger dissociation of corepressors and recruitment of coactivators, influencing gene transcription wikipedia.org.

Binding Site Characterization via Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to investigate the specific amino acid residues within a protein's binding site that are crucial for ligand interaction and enzyme function. By systematically altering individual amino acids, researchers can elucidate the structural basis of protein-ligand recognition and catalysis. Although 19-Mercaptoandrost-4-ene-3,17-dione is known to interact with aromatase, specific detailed research findings regarding the characterization of its binding site on aromatase or other enzymes through site-directed mutagenesis studies are not extensively documented in the publicly accessible literature.

Covalent Adduct Formation (If Applicable)

19-Mercaptoandrost-4-ene-3,17-dione, also identified as ORG 30365, has been reported as a competitive and irreversible inhibitor of aromatase (CYP19). Irreversible inhibition is a strong indicator of covalent adduct formation, where the inhibitor forms a stable, enduring chemical bond with the enzyme, leading to its sustained inactivation.

The mercapto (-SH) group at position 19 of 19-Maed is a highly reactive nucleophile. This thiol functionality is well-suited to attack electrophilic centers within the active site of the aromatase enzyme, forming a covalent bond. This covalent modification leads to the irreversible nature of the inhibition, distinguishing it from reversible inhibitors that bind through non-covalent interactions.

Research has shown that 19-Mercaptoandrost-4-ene-3,17-dione exhibits potent aromatase inhibitory activity in vitro. It was found to be approximately 16 times more active than 4-hydroxy-androst-4-ene-3,17-dione (4OH-AD) and about 8 times more active than 1-methyl-1,4-androstadiene-3,17-dione (SH 489) when tested using human placental microsomes. This superior activity and irreversible mechanism underscore the significance of the mercapto group in its interaction with aromatase, likely through the formation of a stable covalent adduct.

Membrane Interaction Studies (Lipid Bilayers, Micelles)

No specific detailed research findings on the interaction of 19-Mercaptoandrost-4-ene-3,17-dione with model membrane systems such as lipid bilayers and micelles are widely reported in the scientific literature. However, understanding the interaction of steroid derivatives with biological membranes is crucial due to their lipophilic nature and their roles in various physiological processes. nih.gov

Lipid bilayers serve as the fundamental structural component of cellular membranes, consisting of two layers of amphipathic lipid molecules where hydrophobic tails are sequestered from water in the interior, and hydrophilic heads face the aqueous environment. Micelles are alternative lipid aggregates, typically spherical, formed by a single layer of lipid molecules with a hydrophobic core. Both lipid bilayers and micelles are extensively used as biomimetic systems to study compound-membrane interactions, providing insights into membrane permeability, cellular uptake, and intracellular localization.

Given its steroid nucleus, this compound is expected to possess significant lipophilicity, which would facilitate its partitioning into and interaction with the hydrophobic regions of lipid bilayers. While direct studies on this compound are absent, general methodologies for investigating membrane interactions include techniques such as calorimetry, various spectroscopies (e.g., electron spin resonance spectroscopy), and microscopy. Further research using these model systems would be valuable to elucidate the precise manner and extent to which 19-Mercaptoandrost-4-ene-3,17-dione interacts with biological membranes.

Computational Molecular Dynamics Simulations of Binding Events

Currently, there are no specific published computational molecular dynamics (MD) simulations focusing on the binding events of 19-Mercaptoandrost-4-ene-3,17-dione readily available in the scientific literature.

Molecular dynamics simulations are powerful computational tools that provide atomic-level insights into the dynamic behavior of proteins and other biomolecules, including their interactions with ligands. These simulations can capture the positions and motions of individual atoms over time, offering a detailed understanding of binding mechanisms, conformational changes, and the stability of molecular complexes.

For a compound like this compound, particularly given its reported irreversible inhibition of aromatase, MD simulations could be highly instrumental. Potential applications of MD simulations for this compound include:

Elucidating Binding Pathways: Simulating the approach and initial non-covalent interactions of this compound with the aromatase active site, providing a dynamic view of how the molecule positions itself for covalent modification.

Characterizing Covalent Bond Formation: Modeling the chemical reaction leading to the covalent adduct between the mercapto group of this compound and a specific residue within aromatase, which is difficult to observe experimentally.

Analyzing Conformational Changes: Investigating how the enzyme's structure and dynamics are altered upon this compound binding and covalent attachment.

Understanding Stability and Specificity: Assessing the stability of the enzyme-inhibitor complex and exploring the factors contributing to the specificity of this compound for aromatase.

The application of MD simulations would significantly enhance the understanding of 19-Mercaptoandrost-4-ene-3,17-dione's molecular interactions and its potent irreversible inhibitory mechanism against aromatase.

Biochemical Transformations and Pathways of 19 Mercaptoandrost 4 Ene 3,17 Dione in Model Systems

Enzymatic Metabolism (In Vitro and Non-Human Animal Models)

The enzymatic metabolism of 19-Mercaptoandrost-4-ene-3,17-dione is notably characterized by its interaction with cytochrome P450 enzymes, particularly aromatase. While the compound itself undergoes limited direct biotransformation into stable, circulating metabolites, its primary mode of action involves irreversible enzyme inactivation.

Biotransformation by Cytochrome P450 Enzymes (e.g., CYP17A1, CYP19A1)

19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) functions as a potent competitive and irreversible "suicide inhibitor" of aromatase (CYP19A1) in human placental microsomes. nih.govresearchgate.netnih.govacs.org This inactivation is a time-dependent, pseudo-first-order process that necessitates the presence of NADPH and O2. researchgate.netnih.govacs.org The enzyme's natural substrate, androst-4-ene-3,17-dione, can protect aromatase from inactivation by 19-Mercaptoandrost-4-ene-3,17-dione, indicating a competitive binding mechanism prior to irreversible modification. researchgate.netnih.gov A related dithio-derivative, 19-(ethyldithio)-androst-4-ene-3,17-dione (ORG 30958), is considered a prodrug that is converted to 19-Mercaptoandrost-4-ene-3,17-dione in vivo to exert its active inhibitory effect. nih.gov

Aromatase (CYP19A1) is a cytochrome P450 monooxygenase that catalyzes the conversion of C19 androgens, such as androst-4-ene-3,17-dione and testosterone (B1683101), into C18 estrogens (estrone and estradiol). This process involves three successive oxidations at the C19 position of the androgen substrate. uniprot.orgdrugbank.com A known intermediate in this pathway, 19-hydroxyandrost-4-ene-3,17-dione (B195087), is itself a substrate for CYP19A1. uniprot.orguniprot.orgmedchemexpress.com

Regarding CYP17A1, while this enzyme is a crucial component of steroid biosynthesis, possessing both 17α-hydroxylase and 17,20-lyase activities and converting 17α-hydroxyprogesterone to androst-4-ene-3,17-dione, specific biotransformation or direct interaction of 19-Mercaptoandrost-4-ene-3,17-dione with CYP17A1 is not explicitly detailed in the available research findings. genecards.orgwikipedia.orguniprot.orguniprot.org

Reduction by Steroid Reductases (e.g., 5α-reductase, 3α-hydroxysteroid dehydrogenase)

Steroid reductases, such as 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), play significant roles in steroid metabolism. 5α-reductase catalyzes the reduction of androst-4-ene-3,17-dione to 5α-androstan-3,17-dione and testosterone to dihydrotestosterone (B1667394) (DHT). wikipedia.orguniprot.orgmedlineplus.gov Studies in rat adrenal tissue microsomes have identified a C19-steroid 5α-reductase that is NADPH-dependent and metabolizes androst-4-ene-3,17-dione. nih.gov Similarly, human 3α-HSD isoforms (AKR1C1-AKR1C4) are known to interconvert various sex hormones, for instance, AKR1C3 can reduce androst-4-ene-3,17-dione to testosterone. nih.gov However, specific research findings on the direct biotransformation of 19-Mercaptoandrost-4-ene-3,17-dione by 5α-reductase or 3α-HSD are not explicitly provided in the current search results.

Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Steroid hormones commonly undergo conjugation pathways, such as glucuronidation and sulfation, to facilitate their excretion and inactivation. For example, the aromatase inhibitor exemestane (B1683764) is known to be glucuronidated by UDP-glucuronosyltransferases (UGTs), specifically UGT2B17 and UGT1A4. nih.gov Despite the general importance of these pathways in steroid metabolism, specific details regarding the glucuronidation or sulfation of 19-Mercaptoandrost-4-ene-3,17-dione itself are not explicitly available in the provided literature.

Identification and Characterization of Primary and Secondary Metabolites

The primary "transformation" identified for 19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) in vivo is its formation from its dithio-derivative, 19-(ethyldithio)-androst-4-ene-3,17-dione (ORG 30958), which acts as a prodrug. nih.gov Upon cleavage of the disulfide bond, ORG 30958 yields the active 19-Mercaptoandrost-4-ene-3,17-dione. nih.gov Beyond this activation step and its irreversible binding to aromatase as a suicide substrate, detailed characterization and identification of other primary or secondary metabolites resulting from the direct metabolism of 19-Mercaptoandrost-4-ene-3,17-dione itself are not explicitly described in the provided research findings.

Impact on Endogenous Steroid Biosynthesis Pathways (Non-Human Cellular/Tissue Models)

The most significant impact of 19-Mercaptoandrost-4-ene-3,17-dione on endogenous steroid biosynthesis pathways stems from its potent inhibition of aromatase (CYP19A1). Aromatase is the terminal enzyme in the biosynthesis of estrogens, converting androgens like androst-4-ene-3,17-dione and testosterone into estrone (B1671321) and estradiol (B170435), respectively. uniprot.orgdrugbank.comgenecards.orggenome.jpnih.gov

In non-human animal models, administration of 19-(ethyldithio)-androst-4-ene-3,17-dione (ORG 30958), which is converted to 19-Mercaptoandrost-4-ene-3,17-dione, has demonstrated a clear impact on estrogenic pathways. In hypophysectomized rats treated with dehydroepiandrosterone (B1670201) sulphate (DHEAS), ORG 30958 significantly decreased ovarian aromatase activity and reduced plasma estradiol (E2) levels. nih.gov Furthermore, in mature female rats, treatment with ORG 30958 was observed to postpone ovulation. nih.gov These findings collectively illustrate that 19-Mercaptoandrost-4-ene-3,17-dione, through its active form, effectively suppresses endogenous estrogen production by inhibiting the aromatase enzyme in relevant physiological models.

Modulation of Enzyme Activity (Inhibition/Activation)

19-Mercaptoandrost-4-ene-3,17-dione is a well-characterized modulator of enzyme activity, acting specifically as a potent inhibitor of aromatase (CYP19A1). It functions as a competitive and irreversible "suicide inhibitor." nih.govresearchgate.netnih.govacs.org This mechanism involves the compound being enzymatically processed by aromatase, leading to the formation of a reactive intermediate that then forms a covalent bond with the enzyme's active site, thereby permanently inactivating it. researchgate.netnih.govacs.org

Detailed kinetic studies using human placental microsomes have characterized the inhibition parameters of 19-Mercaptoandrost-4-ene-3,17-dione.

Table 1: Kinetic Parameters for Aromatase Inactivation by 19-Mercaptoandrost-4-ene-3,17-dione researchgate.netnih.gov

| Parameter | Value | Unit | Conditions |

| K_i (Inhibitor Constant) | 34 | nM | Human placental microsomes, 30°C |

| k_cat (Turnover Number) | 1.2 x 10^-3 | s^-1 | Human placental microsomes, 30°C |

In comparison to other known aromatase inhibitors, 19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) has been reported to be approximately 16 times more active than 4-hydroxy-androst-4-ene-3,17-dione (4OH-AD) and about 8 times more active than 1-methyl-1,4-androstadiene-3,17-dione (SH 489) in vitro, using human placental microsomes. nih.gov

No information regarding the activation of any enzyme by 19-Mercaptoandrost-4-ene-3,17-dione was found in the analyzed literature.

Kinetic Characterization of Enzyme Inhibition/Activation

19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) demonstrates time-dependent, pseudo-first-order kinetics in its inhibition of aromatase. It functions as both a competitive and irreversible inhibitor of the enzyme. Studies conducted using human placental microsomes have provided specific kinetic parameters for its inhibitory action.

Table 1: Kinetic Parameters of Aromatase Inhibition by 19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365)

| Parameter | Value | Conditions | Source |

| K_i (Inhibition Constant) | 34 nM | 30 °C | |

| k_cat (Catalytic Rate Constant) | 1.2 x 10^-3 s^-1 | 30 °C |

In comparison to other known aromatase inhibitors, 19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) exhibits superior potency in vitro. It was found to be approximately 16 times more active than 4-hydroxy-androst-4-ene-3,17-dione (4OH-AD) and about 8 times more active than 1-methyl-1,4-androstadiene-3,17-dione (SH 489) when tested in human placental microsomes.

Mechanism-Based Inactivation Studies

The mechanism of aromatase inactivation by 19-Mercaptoandrost-4-ene-3,17-dione positions it as a potent suicide inhibitor. The inactivation process is time-dependent and strictly requires the presence of NADPH and O2, indicating an enzymatic activation step is necessary for its inhibitory action.

Evidence for irreversible inactivation comes from experiments where diffusion dialysis failed to reactivate aromatase previously treated with 19-Maed. This suggests that the compound forms a stable, covalent modification with the enzyme, preventing its recovery. Further supporting its mechanism-based nature, the presence of the natural substrate, androst-4-ene-3,17-dione, protected the enzyme from inactivation by this compound. This competitive protection indicates that this compound binds to the active site of the enzyme. Conversely, the nucleophile cysteine failed to protect aromatase from inactivation, suggesting that the irreversible binding mechanism involves a specific interaction within the enzyme's active site rather than a general reaction with thiol groups. The interaction of 19-SHA with aromatase has been shown to induce split Soret peaks at 380 and 474 nm, which is indicative of the 19-thiolate binding directly to the heme iron of the enzyme, a characteristic feature of mechanism-based inactivation.

Role in Receptor Signaling Pathways (Cell-Free and Non-Human Cell Lines)

While 19-Mercaptoandrost-4-ene-3,17-dione is a well-characterized inhibitor of aromatase, direct detailed research findings on its specific role in receptor signaling pathways, particularly through direct ligand-receptor binding assays or transcriptional regulation studies using reporter gene assays in cell-free or non-human cell lines, are not widely reported in the current literature. Its primary impact on receptor signaling is indirect, by modulating estrogen biosynthesis through aromatase inhibition.

The parent compound, androst-4-ene-3,17-dione (androstenedione), is known to bind to androgen receptors (AR) with a lower affinity compared to dihydrotestosterone (DHT). Androstenedione (B190577) can influence gene expression and cellular processes related to muscle growth, metabolism, and reproductive functions. Its potency to transactivate androgen receptor-dependent reporter gene expression is reported to be 10 times lower than that of dihydrotestosterone (DHT). However, these findings pertain to androstenedione and not directly to 19-Mercaptoandrost-4-ene-3,17-dione.

Ligand-Receptor Binding Assays

Specific ligand-receptor binding assay data for 19-Mercaptoandrost-4-ene-3,17-dione were not found in the provided research. Ligand-receptor binding assays are crucial for quantifying the binding parameters of a compound to a receptor, including equilibrium dissociation constant (Kd) and total receptor density (Bmax). These assays typically involve measuring the binding of a radiolabeled ligand to cells or cell membranes containing the receptor of interest.

Transcriptional Regulation Studies (Reporter Gene Assays)

Direct studies utilizing reporter gene assays to investigate the transcriptional regulation by 19-Mercaptoandrost-4-ene-3,17-dione were not identified in the search results. Reporter gene assays are invaluable tools in molecular biology used to study the regulation of gene expression by linking a gene of interest's regulatory elements to an easily detectable reporter gene, such as luciferase or β-galactosidase. The expression levels of the reporter gene are then monitored to characterize regulatory sequences, transcription factor activity, or cell signaling pathways.

Structure Activity Relationship Sar Studies of 19 Mercaptoandrost 4 Ene 3,17 Dione and Its Analogs

Influence of the C-19 Mercapto Group on Biological Activity

The presence of the mercapto (thiol, -SH) group at the C-19 position is a defining characteristic of 19-Maed and is central to its potent aromatase inhibitory activity. Research indicates that this compound acts as both a competitive and irreversible inhibitor of aromatase. nih.govnih.gov Studies using human placental microsomes have shown that this compound is significantly more active in vitro compared to other known aromatase inhibitors like 4-hydroxyandrost-4-ene-3,17-dione (4OH-AD) and 1-methyl-1,4-androstadiene-3,17-dione (SH 489). nih.gov

The inhibitory mechanism of this compound involves time-dependent, pseudo-first-order inactivation of aromatase, requiring the presence of NADPH and O2. nih.gov The free thiol group is crucial for this suicide inhibitory activity. nih.govmolaid.com The C-19 thiolate group of this compound is believed to bind directly to the ferric iron of aromatase, leading to a unique spectral shift (split Soret peaks at 380 and 474 nm) that is not observed with other thiol androgens. nih.govresearchgate.net This direct binding to the heme iron is a key aspect of its potent inhibitory action, distinguishing it from other inhibitors whose binding can be displaced by the natural substrate, androst-4-ene-3,17-dione. nih.gov

Modification of the Steroid Nucleus

Modifications to the core steroid nucleus of this compound can significantly influence its interaction with aromatase and, consequently, its biological activity. The steroid nucleus, a tetracyclic C17 hydrocarbon, provides the fundamental scaffold for molecular recognition. uomustansiriyah.edu.iq

Alterations at C-3 and C-17 Ketone Groups

The ketone groups at positions C-3 and C-17 are common features in androstenedione (B190577) and its derivatives, including this compound. These carbonyl functionalities are often involved in hydrogen bonding interactions with the target enzyme, contributing to binding affinity. drugdesign.org Alterations to these groups, such as reduction to hydroxyls or other functional group modifications, can disrupt these critical interactions, potentially leading to a decrease in inhibitory potency. For example, the presence of a 17β-hydroxyl group at a constant distance from a 3-hydroxyl group is considered essential for activity in some steroidal structures. uomustansiriyah.edu.iq The specific orientation and electronic environment provided by these ketone groups are crucial for optimal molecular interactions with the aromatase active site.

Derivatization of the Thiol Moiety (e.g., Methylation, Acetylation)

The free thiol group of this compound, while essential for its direct inhibitory action, also contributes to its limited pharmaceutical stability. nih.gov To address this, various dithio-derivatives of this compound have been synthesized, which are believed to be converted back to the active this compound form in vivo through cleavage of the disulfide bond. nih.gov

Derivatization of the thiol moiety, such as through methylation or acetylation, significantly impacts the compound's activity. For instance, 19-(acetylthio)androst-4-ene-3,17-dione (19-SAcA) and 19-xanthogenylandrost-4-ene-3,17-dione (19-XanA) showed time-dependent inactivation of aromatase, but this could be prevented if microsomes were preincubated with a carboxyesterase inhibitor. This suggests that these derivatives act as prodrugs, requiring enzymatic cleavage to release the active free thiol. nih.gov The 19-(ethyldithio)-derivative (ORG 30958) was found to be even more active in vivo than this compound itself, likely due to its improved stability and subsequent conversion to the active thiol form. nih.gov

Table 1: Comparative Activity of this compound and its Derivatives

| Compound Name | In Vitro Activity (vs. 4OH-AD) | In Vitro Activity (vs. SH 489) | In Vivo Activity (vs. This compound) | Stability Considerations |

| 19-Mercaptoandrost-4-ene-3,17-dione (this compound/ORG 30365) | ~16x more active nih.gov | ~8x more active nih.gov | 1x (reference) | Limited pharmaceutical stability due to free -SH group nih.gov |

| 19-(Ethyldithio)-androst-4-ene-3,17-dione (ORG 30958) | N/A | N/A | ~2x more active nih.gov | More stable; converted to this compound in vivo nih.gov |

| 19-(Acetylthio)androst-4-ene-3,17-dione (19-SAcA) | Requires enzymatic cleavage for activity nih.gov | Requires enzymatic cleavage for activity nih.gov | N/A | Prodrug; activity dependent on carboxyesterase nih.gov |

Stereochemical Effects on Molecular Interactions

Stereochemistry plays a crucial role in the biological activity of steroids, including this compound. The steroid nucleus contains multiple chiral centers, and the precise three-dimensional arrangement of atoms and functional groups dictates how the molecule interacts with its target enzyme. nih.govslideshare.net Small changes in stereochemistry can lead to significant differences in binding affinity and efficacy. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. nih.govmdpi.com For this compound and its analogs, QSAR studies aim to identify and quantify the structural and physicochemical properties that govern aromatase inhibitory activity. nih.gov

QSAR models of steroidal aromatase inhibitors (SAIs) have revealed that factors such as molecular shape, size, and the nature of substituents significantly influence inhibitory potency. nih.gov Specifically, SAIs with smaller shape and size, less bulky substituents, lower polarity, and greater hydrophobicity tend to exhibit higher aromatase inhibitory activity. nih.gov

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed in 3D-QSAR studies. mdpi.commdpi.com These methods analyze the steric and electrostatic fields around molecules to predict their biological activity. For aromatase inhibitors, 3D-QSAR models have highlighted the importance of hydrophobic contact and nitrogen-heme-iron coordination for inhibition potency. osti.gov Furthermore, hydrogen bonds with key amino acid residues, such as Asp309 and Met375, and interactions with the heme-iron are crucial for potent inhibition. osti.gov Flexible docking simulations are often integrated into QSAR studies to account for the conformational flexibility of both the inhibitors and the enzyme's active site, which is critical for accurate prediction of binding. oup.comosti.gov

Table 2: Key Physicochemical Descriptors in Steroidal Aromatase Inhibitor QSAR

| Descriptor Type | Influence on Aromatase Inhibitory Activity |

| Shape and Size | Smaller shapes and sizes generally favor higher activity nih.gov |

| Substituent Bulkiness | Less bulky substituents are associated with higher activity nih.gov |

| Polarity | Lower polarity tends to enhance activity nih.gov |

| Hydrophobicity | Greater hydrophobicity is linked to higher activity nih.gov |

| Dipole Moment | Can be a selector of active conformations nih.gov |

Synthesis and Evaluation of Novel 19 Mercaptoandrost 4 Ene 3,17 Dione Derivatives and Analogs

Design Principles for New Chemical Entities

The design of 19-Mercaptoandrost-4-ene-3,17-dione and its derivatives is rooted in the modification of the androstenedione (B190577) steroid nucleus. Androstenedione (Androst-4-ene-3,17-dione) is a naturally occurring C19 steroid hormone that serves as a precursor in the biosynthesis of testosterone (B1683101), estrone (B1671321), and estradiol (B170435) researchgate.netnist.govnih.gov. The strategic introduction of a mercapto (thiol, -SH) group at the 19th position of the androstenedione scaffold is a key design principle. This modification aims to impart distinct chemical and biological properties, particularly focusing on the inhibition of aromatase (estrogen synthetase), the enzyme responsible for converting androgens to estrogens dshs-koeln.dereadthedocs.iowikipedia.org.

The rationale behind incorporating a thiol group at C-19 stems from the understanding of aromatase's mechanism, which involves the 19-hydroxylation of androgens as a crucial step in estrogen biosynthesis nih.govoup.com. Thiol-containing androgens, like 19-Maed, are designed to act as mechanism-based (suicide) inhibitors of aromatase by forming a stable, irreversible complex with the enzyme's active site readthedocs.iowikipedia.orgoup.com.

A notable challenge in the development of this compound was its limited pharmaceutical stability, primarily attributed to the presence of the free thiol group google.com. To address this, a crucial design principle involved the synthesis of more stable dithio-derivatives, such as the 19-(ethyldithio)-derivative (ORG 30958). These dithio-derivatives are designed as prodrugs, anticipated to undergo cleavage of the disulfide (-S-S-) bond in vivo, thereby regenerating the active this compound and maintaining its potent aromatase inhibitory activity google.com.

Synthetic Routes to Key Derivatives

The synthesis of 19-Mercaptoandrost-4-ene-3,17-dione and its derivatives typically involves chemical modifications of the androstenedione core. While specific, step-by-step detailed synthetic procedures for 19-Mercaptoandrost-4-ene-3,17-dione are not explicitly provided in the publicly available search snippets, it has been reported that thiol-containing androgens, including 19-mercaptoandrost-4-ene-3,17-dione, have been successfully synthesized for evaluation as aromatase inhibitors readthedocs.iowikipedia.orgoup.com.

General strategies for introducing functional groups at the 19-position of androstenedione derivatives have been explored in related studies. For instance, the synthesis of 19-aza and 19-aminoandrostenedione analogs has involved routes such as Curtius rearrangement from 3,17-dioxo-4-androsten-19-oic acid or reduction of oxime intermediates with Raney nickel. Similarly, 19-azidoandrost-4-ene-3,17-dione (B217533) can be synthesized through chemical modification of androstenedione, with the azido (B1232118) group serving as an intermediate for further functionalization.

The development of more stable dithio-derivatives, such as ORG 30958, from this compound is a significant aspect of the synthetic efforts. These derivatives are designed to overcome the stability issues of the free thiol, implying synthetic methodologies that allow for the formation of disulfide bonds at the C-19 position google.com.

Characterization of Novel Analogs

The characterization of 19-Mercaptoandrost-4-ene-3,17-dione and its analogs involves a combination of chemical and biochemical analyses to confirm their structure, purity, and biological activity.

Chemical Characterization: 19-Mercaptoandrost-4-ene-3,17-dione has a molecular formula of C₁₉H₂₆OS and a molecular weight of 314.46 g/mol dshs-koeln.de. Its unique molecular structure is precisely described by the SMILES notation KNNWZTLIWIMQIQ-BGJMDTOESA-N dshs-koeln.de. Typical chemical characterization techniques for steroid compounds, though not explicitly detailed in the provided snippets for this compound, would include:

Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) to confirm the proton and carbon environments, Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy to identify functional groups (e.g., C=O, S-H).

Chromatographic methods: High-Performance Liquid Chromatography (HPLC) to assess purity and separate mixtures.

Elemental analysis: To confirm the empirical formula.

Biochemical Characterization: A key aspect of this compound's characterization lies in its interaction with aromatase. Studies using human placental microsomes have shown that this compound exhibits unique spectral properties, inducing split Soret peaks at 380 nm and 474 nm in P-450 difference spectra. This suggests a direct binding of the 19-thiolate group to the ferric iron of the aromatase enzyme, a crucial finding for understanding its mechanism of action. This binding could be displaced by aminoglutethimide (B1683760) but not by androstenedione, further supporting its specific interaction with the enzyme.

Comparative Analysis of Molecular Interactions and Biochemical Transformations

19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) is recognized as a potent, time-dependent, and irreversible suicide inhibitor of aromatase readthedocs.iowikipedia.orgoup.comgoogle.com. Its inhibitory activity is superior to several other known aromatase inhibitors.

Mechanism of Action: The inhibitory activity of this compound is proposed to involve two independent mechanisms:

Suicide inactivation: This occurs in the ferrous state of aromatase, where the thiol group participates in the inactivation process.

Direct "hyper-type II" binding: This involves the direct binding of the 19-thiolate to the ferric iron of the cytochrome P-450 enzyme, even in its ferric state. This direct binding is critical for its inhibitory effect, and a free thiol group is essential for this suicide inhibitory activity.

Comparative Efficacy: Comparative studies have demonstrated the superior potency of this compound. In vitro, using human placental microsomes, this compound (ORG 30365) was found to be approximately 16 times more active than 4-hydroxyandrost-4-ene-3,17-dione (4OH-AD) and about 8 times more active than 1-methyl-1,4-androstadiene-3,17-dione (SH 489) google.com.

The kinetic parameters for the inactivation of aromatase by 19-mercaptoandrost-4-ene-3,17-dione have been determined. As shown in Table 1, it exhibits a low inhibition constant (Ki) and a characteristic turnover rate (kcat), indicative of its potent mechanism-based inhibition readthedocs.iowikipedia.orgoup.com. The presence of the substrate, androst-4-ene-3,17-dione, protected the enzyme from inactivation by this compound, while cysteine did not, further confirming its specific interaction with the enzyme's active site readthedocs.iowikipedia.orgoup.com.

Table 1: Kinetic Parameters for Aromatase Inactivation by Thiol-Containing Androgens readthedocs.iowikipedia.orgoup.com

| Compound | Ki (nM) | kcat (s⁻¹) |

| 17β-hydroxy-10β-mercaptoestr-4-en-3-one | 106 | 3.2 x 10⁻³ |

| 19-Mercaptoandrost-4-ene-3,17-dione (this compound) | 34 | 1.2 x 10⁻³ |

The development of dithio-derivatives, such as ORG 30958, highlights an important biochemical transformation. ORG 30958 was found to be even more active in vivo than this compound, suggesting that it acts as a prodrug. It is believed to become active after the cleavage of its disulfide bond, yielding the potent this compound google.com. This biochemical transformation allows for improved pharmaceutical stability and potentially better bioavailability, making it an attractive candidate for treating estrogen-dependent diseases google.com.

Table 2: Comparative In Vitro Aromatase Inhibitory Activity google.com

| Compound | Relative Activity (vs. 4OH-AD) | Relative Activity (vs. SH 489) |

| 19-Mercaptoandrost-4-ene-3,17-dione (ORG 30365) | ~16x | ~8x |

| 19-(ethyldithio)-derivative (ORG 30958) | ~32x | ~16x |

This comparative analysis underscores the significant potency of this compound and its dithio-derivatives as aromatase inhibitors, making them valuable compounds for further investigation in the context of steroid hormone metabolism and related therapeutic applications.

Analytical and Bioanalytical Methodologies for 19 Mercaptoandrost 4 Ene 3,17 Dione

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and purification of chemical compounds, including steroids like 19-Mercaptoandrost-4-ene-3,17-dione, from complex matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) has been employed in studies involving 19-Mercaptoandrost-4-ene-3,17-dione. A radiometric-HPLC assay, for instance, was utilized to monitor the formation of 19-hydroxy, 19-oxo-, and aromatized products in incubations where 19-mercaptoandrost-4-ene-3,17-dione (19-SHA) served as a suicide substrate for aromatase in human placental microsomes lgcstandards.comnih.govnih.gov. This application highlights HPLC's utility in separating and quantifying 19-Maed and its related metabolites or reaction products in enzymatic assays. While the specific column, mobile phase composition, flow rate, and detection mode parameters for the direct quantification of 19-Mercaptoandrost-4-ene-3,17-dione in these studies are not detailed in the provided search results, the use of HPLC underscores its applicability for this compound within biochemical research.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For steroid analysis, including derivatives of androstenedione (B190577), GC often requires prior derivatization (e.g., silylation to form trimethylsilyl (B98337) (TMS) derivatives) to enhance volatility and thermal stability tcichemicals.com. While direct specific GC method details for 19-Mercaptoandrost-4-ene-3,17-dione are not widely reported in the provided literature, GC-based methods are commonly applied to related steroid compounds for purity assessment and the detection of metabolites tcichemicals.com. The need for derivatization for compounds with functional groups like the mercapto group in this compound is a typical consideration in GC analysis.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) offers an alternative to HPLC and GC, particularly advantageous for separating chiral compounds or those with a wide range of polarities. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which can provide faster separations and reduced solvent consumption compared to HPLC. Despite its growing utility in pharmaceutical and chemical analysis, no specific research findings or detailed methodologies for the separation or quantification of 19-Mercaptoandrost-4-ene-3,17-dione using Supercritical Fluid Chromatography were identified in the current literature.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) provides highly sensitive and selective detection and quantification capabilities, often coupled with chromatographic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of steroids due to its high sensitivity, specificity, and ability to analyze non-volatile or thermally labile compounds without derivatization. While specific LC-MS/MS parameters for 19-Mercaptoandrost-4-ene-3,17-dione are not explicitly detailed in the provided information, LC-MS/MS methods have been developed and validated for the detection of various anabolic androgenic steroids, including 4-androsten-3,17-dione, in complex matrices such as nutritional supplements ontosight.ai. These methods often utilize C18 columns and mobile phases consisting of mixtures of methanol (B129727) or acetonitrile (B52724) with water, sometimes acidified with acetic or formic acid ontosight.ai. The applicability of LC-MS/MS to related steroid compounds suggests its potential for sensitive and selective detection of 19-Mercaptoandrost-4-ene-3,17-dione in bioanalytical samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of steroids, especially in forensic and doping control analyses. Similar to GC, GC-MS often involves derivatization, such as trimethylsilyl (TMS) ether formation, to improve the chromatographic behavior and mass spectral characteristics of steroids tcichemicals.com. GC-MS methods have been developed for the detection of androstenedione and its metabolites in biological samples, with reported limits of detection in the nanogram per milliliter range. While direct detailed GC-MS methodologies for 19-Mercaptoandrost-4-ene-3,17-dione are not explicitly available in the provided search results, the technique's proven capability for related steroid analysis suggests its suitability for the identification and quantification of this compound, likely after appropriate derivatization.

Theoretical and Computational Chemistry Studies of 19 Mercaptoandrost 4 Ene 3,17 Dione

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations, derived from the fundamental principles of quantum mechanics, are indispensable tools for investigating the electronic structure and properties of molecules wikipedia.org. These methods provide a detailed understanding of electron distribution, energy levels, and molecular orbitals, which are crucial for predicting chemical reactivity and stability.

Electronic Structure and Reactivity Descriptors

For 19-Maed, QM calculations would typically be employed to determine its optimized molecular geometry, bond lengths, and bond angles. Key electronic structure descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would provide insights into the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap between HOMO and LUMO (the band gap) is a significant indicator of chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity.

Furthermore, QM calculations can map the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. This information is critical for understanding how this compound might interact with other molecules or biological systems. Other reactivity descriptors, such as Fukui functions, could pinpoint specific atomic sites within the this compound structure that are most susceptible to chemical reactions. While specific data for this compound is not available in the current literature, a typical study would present these values in a table, alongside visualizations of the HOMO, LUMO, and MEP surfaces.

Conformational Energy Landscape

Steroid molecules, including this compound, possess inherent flexibility due to their ring systems and substituents. Understanding the conformational energy landscape is crucial as different conformations can exhibit varying biological activities. QM calculations, often combined with conformational searching algorithms, would be used to identify stable conformers of this compound and their relative energies. This involves systematically rotating rotatable bonds and optimizing the geometry of each resulting conformation. The energy landscape would reveal the most energetically favorable conformations and the energy barriers for interconversion between them. This analysis is vital for subsequent molecular docking and dynamics studies, as the biologically active conformation might not necessarily be the global energy minimum in isolation. Data tables in such studies would typically list the relative energies, dihedral angles, and key structural parameters for the identified stable conformers.

Molecular Docking and Scoring

Molecular docking is a computational method used to predict the preferred orientation (binding mode) of a ligand (like this compound) when it binds to a specific receptor (e.g., a protein or enzyme) als-journal.com. It aims to predict the binding affinity between the ligand and the target als-journal.com.

Prediction of Ligand-Target Binding Modes

For this compound, molecular docking studies would involve computationally fitting the compound into the active site of a target protein. Given its structural similarity to androstenedione (B190577), potential targets could include steroid hormone receptors, enzymes involved in steroid metabolism (e.g., aromatase, reductases), or other proteins implicated in endocrinology or oncology ontosight.ai. The docking algorithm explores various possible orientations and conformations of this compound within the binding pocket and scores them based on an empirically derived scoring function, which estimates the binding affinity als-journal.com.

The output of such studies would include the predicted binding poses of this compound within the receptor's active site, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions with specific amino acid residues als-journal.com. Visualizations of the docked complexes would illustrate these interactions. Detailed research findings would typically present a table of docking scores (e.g., binding energy in kcal/mol) for this compound against various targets, along with a description of the most favorable binding modes.

Virtual Screening Against Receptor Libraries

Virtual screening (VS) is a high-throughput computational technique used in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target wikipedia.org. For this compound, virtual screening could be employed in two ways:

Screening this compound against a library of receptors : This would involve docking this compound against a diverse set of protein structures to identify novel potential biological targets beyond the obvious steroid-related ones. This approach could uncover off-target interactions or new therapeutic avenues.

Screening a library of this compound derivatives (or related compounds) against a specific target : If this compound is hypothesized to interact with a particular receptor, a library of its analogs could be virtually screened to find compounds with improved binding affinity or selectivity.

The process typically involves preparing a library of compounds and a target receptor model, followed by docking each compound and ranking them by their predicted binding scores als-journal.comchemrxiv.org. The top-ranked compounds are then selected for further experimental validation wikipedia.org. While specific virtual screening data for this compound is not available, such studies would report hit rates, enrichment factors, and the chemical diversity of the identified hits wikipedia.orgnih.gov.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems wikipedia.org. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the receptor, allowing for the observation of conformational changes, binding/unbinding events, and the stability of ligand-receptor complexes over time youtube.com.

For this compound, MD simulations would typically be performed on the most promising ligand-receptor complexes identified from molecular docking. These simulations would involve placing the docked complex in a solvent box (e.g., water) and applying periodic boundary conditions, simulating a physiological environment. The atoms in the system are then allowed to move according to classical mechanics, with forces derived from a force field wikipedia.org.

Key analyses from MD simulations would include:

Root Mean Square Deviation (RMSD) : To assess the stability of the ligand and receptor conformations throughout the simulation, indicating how much the structure deviates from its initial state youtube.com.

Root Mean Square Fluctuation (RMSF) : To identify flexible regions within the protein and the ligand.

Hydrogen Bond Analysis : To quantify the number and persistence of hydrogen bonds between this compound and the receptor, providing insights into the strength and nature of their interactions.

Binding Free Energy Calculations : More advanced MD techniques, such as MM/PBSA or MM/GBSA, can estimate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

While specific MD simulation data for this compound is not available, a typical study would present plots of RMSD and RMSF over simulation time, tables summarizing hydrogen bond statistics, and calculated binding free energies. These simulations would provide a dynamic perspective on how this compound interacts with its target, revealing the stability of the complex and the role of solvent molecules in the binding process.

Dynamics of Protein-Ligand Complexes

Specific research findings detailing the dynamics of protein-ligand complexes involving 19-Mercaptoandrost-4-ene-3,17-dione are not widely reported in the publicly accessible scientific literature based on current searches. While molecular dynamics (MD) simulations are a common computational method used for studying protein structure analysis, functional mechanisms, and dynamic properties, including ligand-protein interactions, such studies specifically focused on 19-Mercaptoandrost-4-ene-3,17-dione were not identified. nih.gov

Conformational Changes and Flexibility

Detailed research findings on the conformational changes and flexibility of 19-Mercaptoandrost-4-ene-3,17-dione using theoretical and computational chemistry methods are not extensively documented in the publicly available scientific literature. Computational approaches, such as molecular dynamics simulations, are typically employed to explore the conformational landscape and flexibility of molecules, which are crucial for understanding their interactions and biological activities. However, specific studies applying these methods to 19-Mercaptoandrost-4-ene-3,17-dione have not been widely reported.

Prediction of Biochemical Transformation Pathways (In Silico Metabolism)

Information regarding the prediction of biochemical transformation pathways, or in silico metabolism, specifically for 19-Mercaptoandrost-4-ene-3,17-dione, is not widely available in the current scientific literature. In silico metabolism studies utilize computational models to predict how a compound might be metabolized within a biological system, identifying potential metabolic products and pathways. While such predictions are valuable for understanding a compound's fate and potential biological effects, specific data for 19-Mercaptoandrost-4-ene-3,17-dione in this area were not found.

Computational Design of Novel Derivatives

Specific research detailing the computational design of novel derivatives based on 19-Mercaptoandrost-4-ene-3,17-dione is not widely reported in the publicly accessible scientific literature. Computational design approaches are often employed in drug discovery and chemical biology to rationally design new compounds with desired properties, often by modifying existing molecular scaffolds. While 19-Mercaptoandrost-4-ene-3,17-dione is a steroid derivative, and research into steroid derivatives is ongoing, specific computational design efforts focusing on generating new compounds from 19-Mercaptoandrost-4-ene-3,17-dione were not identified in the conducted searches.

Future Research Directions

Elucidation of Comprehensive Enzymatic Degradation Pathways

A critical area for future research involves the detailed elucidation of the enzymatic degradation pathways of 19-Maed within biological systems. Given its steroid backbone and the presence of a reactive thiol group, it is plausible that this compound undergoes various biotransformation reactions mediated by enzymes such as cytochrome P450 oxidases, sulfotransferases, or glutathione (B108866) S-transferases. Studies should aim to identify the specific enzymes involved, characterize the resulting metabolites, and determine the kinetics of these degradation processes. Techniques such as liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope labeling could be employed to track metabolic transformations and identify novel degradation products. Understanding these pathways is fundamental for predicting the compound's half-life in biological matrices and assessing potential accumulation or formation of active/inactive metabolites.

Exploration of Covalent Adduct Formation with Biological Macromolecules

The mercapto group (-SH) at the 19th position of this compound presents a significant site for potential covalent adduct formation with biological macromolecules, particularly proteins and nucleic acids. Future research should investigate the propensity of this compound to form such adducts through reactions like Michael addition or disulfide bond formation. This could involve incubating this compound with purified proteins (e.g., enzymes, receptors, or structural proteins) or cellular lysates, followed by proteomic analyses (e.g., mass spectrometry-based proteomics) to identify adducted proteins and the specific sites of modification. Similarly, studies could explore interactions with DNA or RNA using techniques like gel electrophoresis, electrophoretic mobility shift assays (EMSA), or next-generation sequencing approaches to detect adducts or conformational changes. Elucidating covalent interactions is crucial for understanding potential mechanisms of toxicity, irreversible enzyme inhibition, or modulation of protein function.

High-Throughput Screening for Novel Molecular Targets (In Vitro)

Given the limited reported biological activity of this compound, high-throughput screening (HTS) approaches are warranted to identify novel molecular targets in vitro. This could involve screening against a diverse panel of enzymes, receptors, ion channels, and transporters relevant to steroid hormone action, metabolism, or other physiological processes. Cell-based assays utilizing reporter gene systems or phenotypic screens could also be employed to identify cellular pathways modulated by this compound. For instance, screens could focus on steroid hormone receptor activation/inhibition, enzyme activity assays for steroidogenic enzymes, or assays for cellular proliferation and differentiation in various cell lines. The identification of specific molecular targets would provide crucial insights into the compound's mechanism of action and guide further mechanistic and functional studies.

Advanced Mechanistic Studies using Isotope Labeling